molecular formula C12H12FN3O2 B1518574 1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1155460-43-7

1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1518574
CAS No.: 1155460-43-7
M. Wt: 249.24 g/mol
InChI Key: YUZVZTHGYJRXBT-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Sensing Applications

5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids : These novel compounds exhibit bright blue fluorescence, excellent quantum yields, and large Stokes shifts. They are sensitive to structural changes and the microenvironment, indicating marked changes in quantum yield. The pH response of these compounds varies with the structure of the amino group, presenting potential applications as sensors for monitoring and controlling pH in biological research (Safronov et al., 2020).

Conformation and Fluorescence in Pyrazolylpyrene Chromophore

Pyrazolylpyrene Chromophore : This compound contains a rigid six-ringed pyrazoolympicene backbone and shows bright fluorescence in solution and weak fluorescence in the solid state. Its emission spectra are substantially affected by protonation, making it of interest for sensing strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

Biologically Active Triazole Derivatives

Biologically Active 1,2,4-Triazole Derivatives : These derivatives show various intermolecular interactions, like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, providing insights into the lp⋯π interactions through Hirshfeld surfaces, PIXEL analysis, and ab initio quantum mechanical calculations (Shukla et al., 2014).

Fluorine-Proton Coupling in 1,2,4-Triazole Derivatives

Fluorine-Proton Coupling : 1,2,4-Triazole derivatives with a 2-fluorophenyl substituent exhibit long-range 19F-1H and 19F-13C through-space coupling, validated by X-ray analysis and fluorine irradiated proton observe (NOE) difference spectroscopy (Kane et al., 1995).

Properties

IUPAC Name

1-(2-fluorophenyl)-5-propyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-5-10-14-11(12(17)18)15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZVZTHGYJRXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
1-(2-fluorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

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